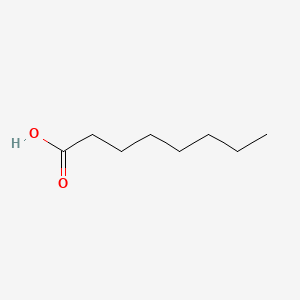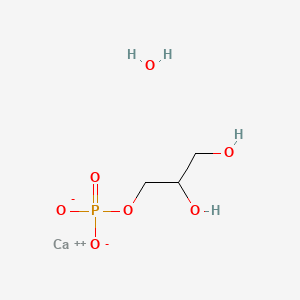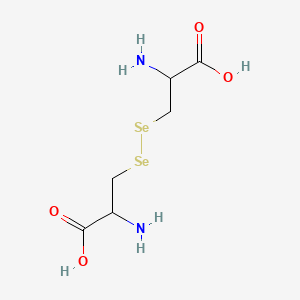
N-(cyanomethyl)-N-methylacetamide
Overview
Description
N-(cyanomethyl)-N-methylacetamide is an organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a methyl group. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Mechanism of Action
Target of Action
N-(Cyanomethyl)-N-methylacetamide, also known as N-Cyanomethyl-N-methylacetamide, is a complex compound with a wide range of potential targets. Similar compounds have been shown to interact with various enzymes and proteins, influencing cellular processes .
Mode of Action
It has been suggested that similar compounds may interact with their targets, leading to changes in cellular processes . For instance, N-Cyanomethyl-2-chloroisonicotinamide has been shown to affect respiration, lipid metabolism, and enzyme activities in rice plants .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including the hexosamine biosynthesis pathway
Pharmacokinetics
Computational assays of similar compounds have predicted favorable adme properties .
Result of Action
Similar compounds have been shown to induce a broad range of disease resistance in plants and induce systemic acquired resistance (sar) marker gene expression .
Action Environment
The synthesis of similar compounds has been shown to be influenced by various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methylacetamide can be achieved through several methods. One common method involves the reaction of methyl cyanoacetate with different amines. For instance, the direct treatment of methyl cyanoacetate with various substituted aryl or heteryl amines at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves solvent-free reactions. For example, the fusion of aromatic amines with ethyl cyanoacetate at high temperatures (around 150°C) is a widely used method . This approach is economical and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in substitution reactions with different reagents.
Cyclization Reactions: This compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium hydroxide.
Cyclization Reactions: Cyclization can be facilitated by heating the compound with appropriate reagents such as phenacyl bromide in the presence of a base like triethylamine.
Major Products Formed
Substitution Reactions: The major products are N-substituted cyanoacetamides.
Cyclization Reactions: The major products are heterocyclic compounds, such as pyrrole derivatives.
Scientific Research Applications
N-(cyanomethyl)-N-methylacetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-phenylacetamide: Similar in structure but with a phenyl group instead of a methyl group.
N-(cyanomethyl)-N-(2-chlorophenyl)acetamide: Contains a chlorophenyl group, which may impart different chemical properties.
Uniqueness
N-(cyanomethyl)-N-methylacetamide is unique due to its specific combination of cyano and acetamide groups attached to a methyl group. This structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in the synthesis of heterocyclic compounds .
Properties
IUPAC Name |
N-(cyanomethyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-5(8)7(2)4-3-6/h4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPLPZRGCEKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















